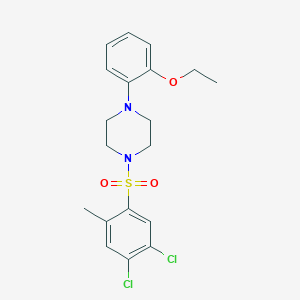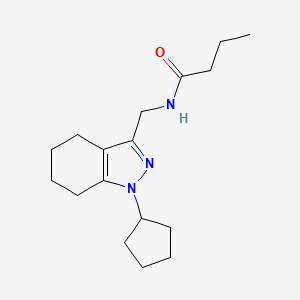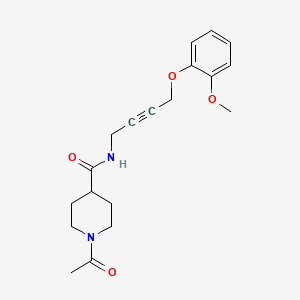
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to a class of molecules known as liver X receptor (LXR) agonists, which have been shown to modulate lipid metabolism and inflammation.
Mecanismo De Acción
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine exerts its effects through activation of the LXR, which is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Upon activation, LXR forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in cholesterol efflux, fatty acid oxidation, and inflammation.
Biochemical and Physiological Effects
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects, including modulation of lipid metabolism, inflammation, and glucose homeostasis. In macrophages, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux and reduces foam cell formation. In the liver, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. In adipose tissue, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to reduce inflammation and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for LXR, as well as its ability to cross the blood-brain barrier. However, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine also has some limitations, including its potential toxicity and the need for appropriate controls to ensure that observed effects are due to LXR activation rather than off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, including the development of more potent and selective LXR agonists, the identification of novel therapeutic applications for 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, and the elucidation of the molecular mechanisms underlying its effects. Additionally, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine could be used as a tool compound to study the role of LXR in various physiological and pathological processes.
Métodos De Síntesis
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can be synthesized through a multistep process, which involves the reaction of 2-ethoxybenzaldehyde with 4,5-dichloro-2-methylbenzenesulfonyl chloride to form the intermediate 1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)hydrazine. This intermediate is then reacted with piperazine in the presence of a base to yield 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to reduce the accumulation of cholesterol in macrophages and inhibit the development of atherosclerotic lesions. In Alzheimer's disease, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In cancer, 1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy.
Propiedades
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-26-18-7-5-4-6-17(18)22-8-10-23(11-9-22)27(24,25)19-13-16(21)15(20)12-14(19)2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKXWVEWDSMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)

![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)
![2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide](/img/structure/B2370583.png)
![(1H-benzo[d][1,2,3]triazol-1-yl)(3-nitrophenyl)methanone](/img/structure/B2370585.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2370589.png)
![1-(benzo[d]oxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide](/img/structure/B2370590.png)

![5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370593.png)



![[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane](/img/structure/B2370599.png)
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2370600.png)